3,5-Diethynylphenol
Overview
Description
3,5-Dimethylphenol is a chemical compound with the molecular formula C8H10O . It is commonly referred to as meta-xylenol and has diverse applications in various industries, including pharmaceuticals, agrochemicals, and personal care products .
Synthesis Analysis
The synthesis of 3,5-dimethylphenol involves the alkylation of phenol using m-xylene as the alkylating agent. The reaction proceeds under acidic conditions, resulting in the substitution of one of the hydrogen atoms on the phenolic ring with a methyl group. The process can be catalyzed by Lewis acids or strong acids .
Molecular Structure Analysis
The molecular structure of 3,5-dimethylphenol consists of a phenolic ring with two methyl groups attached at positions 3 and 5. The compound exhibits both aromatic and hydroxyl functional groups. Its InChI (International Chemical Identifier) is: InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 .
Scientific Research Applications
Magnetic Properties in Polymerization
Research by Saf et al. (1993) explored the polymerization of a compound involving 3,5-Diethynylphenol, revealing insights into its magnetic properties. The study found that polyradicals obtained from this process exhibited paramagnetic properties, providing a deeper understanding of the material's behavior under different conditions (Saf et al., 1993).
Photophysical and Electrochemical Properties
Qin et al. (2007) studied boron dipyrromethene analogs with 3,5-diethynylphenyl substituents, focusing on their photophysical and electrochemical properties. This research contributes to the understanding of how different substituents affect the spectroscopic and photophysical characteristics of such compounds, making it relevant for applications in materials science and chemistry (Qin et al., 2007).
Gold Complexes with this compound Derivatives
The study by Chicote et al. (2004) on the first metal complexes derived from 3,5-diethynylpyridine, a relative of this compound, involved the synthesis and analysis of gold complexes. This research provides insights into the applications of such complexes in fields like organometallic chemistry and materials science (Chicote et al., 2004).
Electropolymerization of Gold Complexes
Kuchison et al. (2010) investigated the electropolymerization of gold complexes containing this compound derivatives. Their research offers valuable insights into the potential use of these materials in electronic and photonic devices, highlighting the diverse applications of this compound in advanced material development (Kuchison et al., 2010).
Luminescence Behavior in Pt and Au Complexes
Muñoz-Rodríguez et al. (2012) conducted a study on the luminescence behavior of Pt, Au, and mixed Pt-Au complexes using a diethynylxanthene unit. This research is significant for understanding the interactions that lead to unique luminescent properties in such complexes, suggesting potential applications in optoelectronic devices (Muñoz-Rodríguez et al., 2012).
Antioxidant Properties of Derivatives
In 2019, Sudhana et al. explored the antioxidant properties of novel dihydropyridine analogs, including derivatives of this compound. Their findings contribute to the field of medicinal chemistry, especially in the context of developing treatments for diseases associated with oxidative stress (Sudhana et al., 2019).
Properties
IUPAC Name |
3,5-diethynylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGIAPFQBCEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582596 | |
Record name | 3,5-Diethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918826-08-1 | |
Record name | 3,5-Diethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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